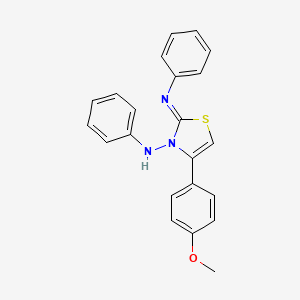
(2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes methoxyphenyl, phenyl, and phenylimino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate under basic conditions to form the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on its specific biological activity, which requires further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound of the thiazole family.
Benzothiazole: A similar compound with a fused benzene ring.
Phenylthiazole: A thiazole derivative with a phenyl group.
Uniqueness
(2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE is unique due to its specific substitution pattern and the presence of the methoxyphenyl and phenylimino groups. These structural features contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H19N3OS |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-N-phenyl-2-phenylimino-1,3-thiazol-3-amine |
InChI |
InChI=1S/C22H19N3OS/c1-26-20-14-12-17(13-15-20)21-16-27-22(23-18-8-4-2-5-9-18)25(21)24-19-10-6-3-7-11-19/h2-16,24H,1H3 |
Clé InChI |
SJXYKDOQWPMIBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol](/img/structure/B11704694.png)
![2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11704696.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide](/img/structure/B11704707.png)
![3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11704712.png)
![8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium](/img/structure/B11704726.png)
![3-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B11704728.png)
![1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B11704733.png)




![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-oxo-3,1-propanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11704752.png)
![(7Z)-7-benzylidene-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11704763.png)
![2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11704769.png)
